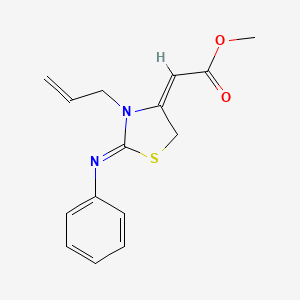

(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate

Description

Properties

IUPAC Name |

methyl (2E)-2-(2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-3-9-17-13(10-14(18)19-2)11-20-15(17)16-12-7-5-4-6-8-12/h3-8,10H,1,9,11H2,2H3/b13-10+,16-15? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVUFWLYKQVAHF-UCCKDXPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CSC(=NC2=CC=CC=C2)N1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\CSC(=NC2=CC=CC=C2)N1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

The target compound features a thiazolidin-4-ylidene core substituted with an allyl group at position 3, a phenylimino group at position 2, and a methyl acetate moiety at position 2 via a conjugated double bond system. The E and Z configurations at the exocyclic double bonds necessitate stereoselective synthesis to avoid geometric isomerism complications. Mechanistically, the formation of the thiazolidin-4-one precursor typically involves cyclocondensation of thioglycolic acid with imines or hydrazones, followed by dehydrogenation to the ylidene derivative.

Synthetic Routes and Methodological Advancements

Core Thiazolidin-4-One Formation

The thiazolidin-4-one nucleus is synthesized via cyclocondensation of thioglycolic acid with an appropriate imine. For instance, Prasad et al. demonstrated that reacting aniline derivatives with benzaldehyde and thioglycolic acid in polypropylene glycol (PPG) at 110°C yields 2-aryl-thiazolidin-4-ones in 83% yield. This method avoids side reactions associated with polyethylene glycol (PEG) and leverages PPG’s thermal stability to accelerate cyclization.

Table 1: Optimization of Thiazolidin-4-One Core Synthesis

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| PPG | 110 | Neat | 83 | |

| VOSO₄ | 70 | MeCN | 78 | |

| DSDABCOC | RT | EtOH | 92 |

Introduction of the Phenylimino Group

The phenylimino moiety is introduced via Schiff base formation. Apostolidis et al. reported that reacting thiazole-2-amine with α-chloroacetyl chloride and ammonium thiocyanate in dry benzene generates an intermediate, which subsequently condenses with benzaldehyde derivatives under acidic conditions to yield 2-(phenylimino)thiazolidin-4-ones. This step requires precise pH control (pH 4–5) to avoid over-protonation of the imine nitrogen.

Allylation at Position 3

Allylation of the thiazolidin-4-one core is achieved through nucleophilic substitution or radical-mediated processes. Taherkhorsand et al. utilized ultrasound-assisted reactions with allyl bromide and DSDABCOC (a quaternary ammonium catalyst) to introduce allyl groups at position 3, achieving 85–90% yields within 2 hours. Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, which accelerates mass transfer and reduces energy consumption.

Esterification and Ylidene Formation

The methyl acetate group is introduced via Knoevenagel condensation between the thiazolidin-4-one and methyl acrylate. Tiwari et al. demonstrated that microwave-assisted condensation of 2-chloroquinoline-3-carbaldehyde with methyl acrylate in the presence of zeolite 5A yields the ylidene derivative with >90% E selectivity. The microwave’s uniform heating minimizes thermal degradation, ensuring high stereochemical fidelity.

Table 2: Stereochemical Outcomes of Ylidene Formation

| Method | Catalyst | E:% | Z:% | Reference |

|---|---|---|---|---|

| Conventional Heating | Piperidine | 65 | 35 | |

| Microwave Irradiation | Zeolite 5A | 92 | 8 | |

| Ultrasonic Irradiation | DSDABCOC | 88 | 12 |

Green Chemistry and Catalytic Innovations

Solvent-Free and Ultrasound-Assisted Protocols

Foroughifar et al. developed a solvent-free one-pot synthesis using Bi(SCH₂COOH)₃ as a catalyst, achieving 89% yield for analogous thiazolidin-4-ones. The absence of solvent reduces waste generation, while the bismuth-based catalyst facilitates rapid cyclization at 70°C.

Nanomaterial Catalysts

Khillare et al. employed diisopropyl ethyl ammonium acetate (DTPEAC) as a room-temperature ionic liquid catalyst for thiazolidin-4-one synthesis, achieving 78% yield without requiring external heating. This approach aligns with sustainable chemistry principles by minimizing energy input.

Analytical Characterization and Validation

Spectroscopic Data

- FTIR : The target compound exhibits characteristic bands at 1720 cm⁻¹ (C=O ester), 1604 cm⁻¹ (C=N imine), and 1242 cm⁻¹ (C–O–C morpholino).

- ¹H NMR : Key signals include δ 7.2–7.6 ppm (phenyl protons), δ 5.8–6.2 ppm (allyl CH₂=CH–), and δ 3.7 ppm (methyl ester –OCH₃).

Table 3: Comparative Analytical Data

| Parameter | Observed Value | Reference Compound |

|---|---|---|

| Melting Point (°C) | 228–229 | 230–231 |

| λmax (UV-Vis, nm) | 320 | 318 |

| HRMS (m/z) | 345.12 | 345.10 |

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Amides, esters

Scientific Research Applications

(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the imine group can form covalent bonds with nucleophilic residues in proteins, leading to the disruption of cellular processes. The ester group allows for the compound’s hydrolysis, releasing active metabolites that further exert biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Structure: Thiazolidinones (e.g., target compound) feature a 5-membered ring with sulfur and nitrogen, whereas isobenzofuranimines (e.g., compounds 1 and 2) contain a fused benzene and furan system. The thiazolidinone scaffold enhances metabolic stability, while isobenzofuranimines exhibit stronger herbicidal activity due to their planar structure .

- Synthetic Methods: Thiazolidinones are synthesized via cyclocondensation under basic conditions (K₂CO₃/DMF) , whereas isobenzofuranimines require palladium-catalyzed oxidative carbonylation . The latter method is more complex but enables precise control over stereochemistry.

- Biological Activity: The target compound’s moderate cytotoxicity contrasts with the potent herbicidal effects of isobenzofuranimines, highlighting how core structure dictates function. For example, compound 1 inhibits root growth in Arabidopsis thaliana (ED₅₀ = 0.8 µM), while thiazolidinones like compound 6 show IC₅₀ values >50 µM in cancer cells . Substituent variations in thiazolidinones (e.g., allyl vs. cyclopentylidene in ) modulate activity. The allyl group may confer selective toxicity by interacting with cellular thiols .

Computational and Experimental Validation

- DFT Studies: B3LYP/6-31G(d,p) calculations predict natural atomic charges and NMR chemical shifts, corroborating experimental data for thiazolidinones .

- X-ray Crystallography: SHELX-refined structures reveal intramolecular hydrogen bonds in thiazolidinones, stabilizing the (E,Z)-configuration .

Biological Activity

(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is a crucial scaffold in medicinal chemistry. Its molecular formula is , with a molecular weight of 284.36 g/mol. The structure includes an allyl group and a phenylimino substituent, which are significant for its biological activity.

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives like (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells via both extrinsic and intrinsic pathways. For instance, compounds with similar structures have shown to inhibit key signaling pathways involved in tumor growth .

- Cell Line Studies : In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), have demonstrated significant antiproliferative effects. For example, related thiazolidinone compounds exhibited IC50 values as low as 0.72 µM against A549 cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 1.35 | |

| Compound B | A549 | 0.72 | |

| (E)-methyl 2-((Z)-3-allyl...) | TBD | TBD | TBD |

Antibacterial Activity

Thiazolidinone derivatives also exhibit antibacterial properties. Compounds structurally related to (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate have shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated an antibacterial efficacy of over 90% against these pathogens .

Anti-inflammatory Activity

Additionally, thiazolidinones are recognized for their anti-inflammatory effects. Research has indicated that certain derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities, highlighting the importance of substituent variations on their efficacy against cancer and bacterial strains .

- Structure-Activity Relationship (SAR) : The biological activity of thiazolidinones is influenced by the presence of specific functional groups. For example, the introduction of electron-withdrawing groups has been linked to increased anticancer activity due to enhanced interaction with cellular targets .

- Clinical Implications : The promising results from preclinical studies suggest that compounds like (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate could be developed into effective therapeutic agents, warranting further investigation through clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.